3-Methyl-4,4'-bipyridine
Description
Significance of Bipyridine Scaffolds in Advanced Materials and Catalysis
Bipyridine scaffolds, particularly the 4,4'-bipyridine (B149096) isomer, are fundamental components in the construction of advanced materials and catalytic systems. mdpi.com Their ability to act as bridging ligands, connecting metal centers to form extended networks, makes them crucial in the field of coordination chemistry and materials science. mdpi.com These frameworks, often referred to as metal-organic frameworks (MOFs) or coordination polymers, exhibit properties that are highly tunable based on the choice of metal and the organic linker. rsc.orgmdpi.com
In the realm of advanced materials, 4,4'-bipyridine and its derivatives are instrumental in creating porous structures with applications in gas storage and separation. mdpi.comresearchgate.net The deliberate design of these materials, by selecting specific substituted bipyridines, allows for the control of pore size and functionality, tailoring them for specific molecular recognition tasks. rsc.org Furthermore, the incorporation of bipyridine ligands into these frameworks can impart interesting photophysical properties, leading to the development of luminescent materials and sensors. mdpi.com
In catalysis, bipyridine ligands are renowned for their ability to stabilize transition metal complexes, which are active in a wide range of chemical transformations. The electronic properties of the bipyridine can be finely tuned by the introduction of substituents, thereby influencing the catalytic activity of the metal center. This has led to their use in processes such as oxidation, reduction, and polymerization. The quaternization of the nitrogen atoms in 4,4'-bipyridines produces viologens, which are electrochemically active and have been employed in electrocatalysis and as components of molecular switches and machines. mdpi.commdpi.com
Unique Academic Interest in Methyl-Substituted 4,4'-Bipyridines
Among the various substituted 4,4'-bipyridines, those bearing methyl groups have attracted particular academic interest. The introduction of a methyl group, a simple alkyl substituent, can have profound effects on the steric and electronic properties of the ligand. Methyl groups are electron-donating, which can increase the electron density on the pyridine (B92270) rings and, consequently, on the coordinated metal center. This modification can influence the redox properties of the resulting metal complexes and enhance their catalytic performance.
The position of the methyl group on the pyridine ring is crucial. For instance, methyl groups at the 4,4'-positions of 2,2'-bipyridine (B1663995) have been shown to enhance electron-donating properties and increase steric bulk, affecting the photophysical and redox behavior of their metal complexes. In the context of 4,4'-bipyridines, methyl substitution can influence the packing of molecules in the solid state, leading to different crystal structures and, in the case of MOFs, can create steric constraints that hinder dense packing and increase pore volumes. mdpi.com
Overview of Research Trajectories for 3-Methyl-4,4'-bipyridine
The compound this compound is a specific isomer where a methyl group is attached to the 3-position of one of the pyridine rings. This substitution breaks the symmetry of the parent 4,4'-bipyridine molecule, leading to unique coordination behavior and properties.
Research on this compound has explored its role as a ligand in the formation of coordination polymers and metal-organic frameworks. acs.orgresearchgate.net A notable example is its use in constructing pillared Hofmann compounds, a class of MOFs with a layered structure. acs.orgnist.gov In these materials, the this compound acts as a "pillar" connecting layers of a metal cyanide network. acs.org The orientation of the methyl group in these structures can be disordered, which has been a subject of investigation using techniques like density functional theory (DFT). acs.orgresearchgate.net
The structural and synthetic aspects of this compound have also been of interest. It has been used as a synthetic intermediate in the preparation of other functionalized bipyridine ligands, such as those with carboxylic acid groups. rsc.org The coordination chemistry of this compound with various transition metals continues to be an active area of research, with studies focusing on the synthesis, characterization, and properties of its metal complexes. rsc.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C11H10N2 guidechem.comchembk.com |
| Molecular Weight | 170.215 g/mol guidechem.com |
| CAS Number | 1429342-52-8 guidechem.combldpharm.com |
| Canonical SMILES | CC1=C(C=CN=C1)C1=CC=NC=C1 guidechem.com |
| InChI Key | NFNMQYQMQPNCKT-UHFFFAOYSA-N guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-pyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNMQYQMQPNCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 4,4 Bipyridine and Its Functionalized Analogues
Cross-Coupling Strategies for Bipyridine Synthesis
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds, including bipyridines. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. mdpi.commdpi.com
Suzuki Coupling Approaches for Functionalized Bipyridines
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. nih.govbeilstein-journals.org It is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions. nih.gov For the synthesis of 3-Methyl-4,4'-bipyridine, this would typically involve the reaction of a 3-methyl-4-halopyridine with a 4-pyridylboronic acid or vice versa.
A general representation of the Suzuki coupling for synthesizing this compound is the reaction between 4-halopyridine substituted with a methyl group at the 3-position and a 4-pyridylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. beilstein-journals.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Various palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands are commonly used. nih.gov
Table 1: Illustrative Conditions for Suzuki Coupling in Bipyridine Synthesis
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | >95 |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 |
| 3 | 4-Bromophenyl-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Reflux | 55-80 |
This table presents data for analogous Suzuki coupling reactions to illustrate typical conditions, as specific data for this compound was not found in the search results. The data is based on findings for structurally similar compounds. mdpi.comnih.govbeilstein-journals.org
Stille Coupling Reactions in Bipyridine Derivatives Preparation
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This method is highly versatile and tolerates a wide variety of functional groups. wikipedia.orgsci-hub.se A key advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. mdpi.com
For the synthesis of this compound, a Stille coupling would involve reacting a 3-methyl-4-halopyridine with a 4-pyridylstannane, such as (4-pyridyl)tributylstannane, in the presence of a palladium catalyst. wikipedia.orgdepaul.edu The reaction often requires ligands like triphenylphosphine (B44618) (PPh₃) and may be accelerated by the addition of a copper(I) co-catalyst. wikipedia.org
Table 2: Examples of Stille Coupling for Bipyridine Synthesis
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | 2-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ (2) | None | Toluene | 110 | 78 |
| 2 | 3-Bromopyridine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | CuI | Dioxane | 100 | 85 |
| 3 | 3-Chloro-4-arylthiocyclobutene-1,2-dione | Various organostannanes | Pd₂(dba)₃ (2.5) | PPh₃ | Toluene | 110 | 58-71 |
This table provides representative data for Stille coupling reactions leading to bipyridine structures. Specific experimental data for this compound was not available in the provided search results. The examples are drawn from syntheses of related compounds. mdpi.comdepaul.edunih.gov
Negishi Coupling Methods for Substituted Bipyridines
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. orgsyn.orgorgsyn.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can lead to higher reaction rates and yields. acs.org However, they are also more sensitive to air and moisture, requiring anhydrous reaction conditions. acs.org
The synthesis of this compound via Negishi coupling would entail the reaction of a 3-methyl-4-halopyridine with a 4-pyridylzinc halide. orgsyn.org The organozinc reagent can be prepared in situ from the corresponding halopyridine. orgsyn.org This method is known for its high functional group tolerance and is a powerful tool for constructing complex bipyridine structures. orgsyn.orgorgsyn.org
Table 3: Illustrative Conditions for Negishi Coupling in Bipyridine Synthesis
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(dba)₂/XPhos | THF | 65 | 80-95 |
| 2 | 2-Bromopyridine | (3-Diisopropylcarbamoyl-4-methoxypyridin-2-yl)zinc(II) chloride | Pd(PPh₃)₄ | THF | Reflux | ~70 |
| 3 | 4-Iodoaniline | 2-Pyridylzinc bromide | Pd(dba)₂/SPhos | THF | 65 | 88 |
This table showcases typical conditions for Negishi coupling reactions used in the synthesis of functionalized bipyridines, as specific data for this compound was not found. The presented data is based on syntheses of analogous compounds. mdpi.comnih.govnih.gov
Direct Functionalization and C-H Activation Pathways for Pyridine (B92270) Ring Systems
Direct functionalization techniques, particularly those involving C-H activation, offer more efficient and atom-economical routes to unsymmetrical bipyridines like this compound, avoiding the pre-functionalization steps required in traditional cross-coupling.
Palladium-catalyzed C-H arylation has emerged as a powerful tool for constructing biaryl compounds, including bipyridines. beilstein-journals.orgoup.com A highly effective strategy involves the direct coupling of pyridine N-oxides with halopyridines. acs.orgnih.gov This method allows for the convenient preparation of 2,2'-, 2,3'-, and 2,4'-bipyridines from readily available starting materials. acs.org The use of pyridine N-oxides as substrates is advantageous as they are bench-stable and can be easily prepared. acs.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and has been shown to be effective for coupling pyridine N-oxides with 2-bromopyridines, 3-bromopyridines, and 4-bromo- or 4-chloropyridines. acs.org An efficient ligand-free system using Pd(OAc)2 has also been developed for the arylation of pyridine N-oxides with potassium (hetero)aryltrifluoroborates as the coupling partners. rsc.org
Table 2: Examples of Palladium-Catalyzed C-H Arylation for Bipyridine Synthesis
| Pyridine Substrate | Aryl Halide/Triflate | Catalyst System | Product Type | Yield |
|---|---|---|---|---|
| Pyridine N-oxide | 3-Bromopyridine | Pd(OAc)2 / K2CO3 | 2,3'-Bipyridine N-oxide | Good |
| Pyridine N-oxide | 4-Bromopyridine (B75155) | Pd(OAc)2 / K2CO3 | 2,4'-Bipyridine N-oxide | Good |
| Pyridine | Aryl Triflate | Palladium Catalyst | C3-Arylated Pyridines | Varies |
Data synthesized from literature findings. oup.comacs.org
Decarboxylative cross-coupling reactions provide a valuable alternative to traditional methods by using carboxylic acids, which are often inexpensive and readily available, in place of organometallic reagents. wikipedia.org This transformation involves the coupling of a carboxylic acid with an organic halide, accompanied by the extrusion of carbon dioxide (CO2). wikipedia.org
In the context of bipyridine synthesis, microwave-assisted palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been reported. mdpi.com This method has been successfully applied to achieve the coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides, enabling the synthesis of various 3- or 4-arylpyridines. mdpi.com The efficiency of the reaction can be enhanced by the use of specific ligands, such as 1,10-phenanthroline, which highlights the importance of the ligand's bite angle in the decarboxylation process. mdpi.com In some systems, an oxidant like silver(I) oxide (Ag2O) is used, leading to the formation of a silver(I)-pyridine intermediate. mdpi.com Bimetallic palladium-copper catalytic systems are also commonly employed for decarboxylative biaryl formation. wikipedia.org
Table 3: Key Components in Decarboxylative Cross-Coupling for Bipyridine Synthesis
| Component | Function | Example |
|---|---|---|
| Catalyst | Facilitates C-C bond formation | Palladium complexes (e.g., Pd(OAc)2), Copper salts. wikipedia.orgmdpi.com |
| Substrate 1 | Carboxylate source (loses CO2) | Pyridyl carboxylic acids. mdpi.com |
| Substrate 2 | Coupling partner | Bromopyridines, Aryl halides. mdpi.com |
| Ligand | Modifies catalyst activity/stability | 1,10-Phenanthroline. mdpi.com |
| Oxidant | Promotes catalytic cycle | Silver(I) oxide (Ag2O). mdpi.com |
Achieving the specific 3-methyl substitution on a 4,4'-bipyridine (B149096) core presents a significant regioselectivity challenge. Direct methylation of the pre-formed 4,4'-bipyridine is generally not a viable strategy, as it would likely lead to a mixture of products, including methylation at other positions (e.g., C2, C2') or N-methylation.
The most practical and widely used approach to synthesize this compound is to employ a pyridine starting material that already contains the methyl group at the desired position. This pre-functionalized precursor is then used in a cross-coupling reaction. For example, a Negishi cross-coupling reaction can be performed between a 4-halopyridine (e.g., 4-bromopyridine) and a pre-formed organozinc reagent derived from a 3-methyl-4-halopyridine. orgsyn.org The Negishi coupling is known for its high functional group tolerance and mild reaction conditions, making it a powerful tool for preparing substituted bipyridines. orgsyn.org
Alternatively, a Suzuki coupling could be employed, using a boronic acid or ester derivative of either 3-methylpyridine (B133936) or 4-bromopyridine as the coupling partner. While historically challenging due to the instability of some 2-pyridylboron precursors, methods for Suzuki coupling to form bipyridines have advanced significantly. orgsyn.org The key to regioselectivity in these cases is that the methyl group's position is fixed in one of the starting materials before the bipyridine scaffold is constructed.
Coordination Chemistry and Metal Organic Frameworks Mofs Featuring 3 Methyl 4,4 Bipyridine
Fundamental Principles of Bipyridine Ligand Integration in Coordination Polymers and MOFs
The integration of bipyridine ligands, such as 4,4'-bipyridine (B149096) and its derivatives, into coordination polymers and MOFs is governed by the principles of coordination-driven self-assembly. researchgate.net These ligands act as linear "linkers" or "struts" that bridge metal centers, which in turn serve as "nodes" in the resulting network. The predictability of the final architecture is largely dependent on the coordination geometry of the metal ion and the length and rigidity of the bipyridine linker. researchgate.net
For instance, metal ions with a preference for octahedral geometry can coordinate to multiple bipyridine ligands, leading to the extension of the structure in one, two, or three dimensions. The nitrogen atoms on the two pyridine (B92270) rings of a 4,4'-bipyridine molecule are positioned at a 180° angle to each other, making it an ideal candidate for forming linear connections between metal centers. researchgate.net This can result in simple one-dimensional chains or more complex two-dimensional square-grid networks and three-dimensional interpenetrated frameworks. The modular nature of these systems allows for the rational design of materials with desired topologies and porosities by carefully selecting the metal node and the organic linker. rsc.org The introduction of a substituent, such as the methyl group in 3-Methyl-4,4'-bipyridine, can introduce steric hindrance or modify electronic properties, thereby influencing the self-assembly process and the final crystal packing. nih.gov
Structural Elucidation of this compound-based Coordination Compounds
The precise arrangement of atoms within a coordination compound is critical to understanding its properties. The study of this compound-based structures has benefited immensely from techniques like single-crystal X-ray diffraction and computational modeling, which provide detailed insights into the molecular and supramolecular architecture.
A notable example of a MOF incorporating this compound is the pillared Hofmann compound with the formula Ni(3-Methyl-4,4′-bipyridine)[Ni(CN)4], also known as Ni-BpyMe or PICNIC-21. researchgate.netnih.gov These compounds are a subclass of MOFs characterized by two-dimensional square planar sheets of Ni(CN)2, which are pillared by organic ligands. nih.gov In the case of PICNIC-21, the this compound molecules act as the pillars, connecting the nickel cyanide layers and creating a three-dimensional porous framework. researchgate.netnih.gov The structure consists of [Ni(CN)4] groups forming extended 2-D layers, which are linked by the this compound ligands coordinated to six-fold coordinated nickel atoms, while other nickel atoms maintain a four-fold coordination environment. nih.gov The inclusion of dispersion interactions in theoretical calculations was found to be crucial for accurately reproducing the experimentally observed structure of Ni-BpyMe. researchgate.netnih.gov
Single-crystal X-ray diffraction has been instrumental in determining the precise atomic arrangement in complexes of this compound. For Ni-BpyMe(A), the guest-free crystalline framework, X-ray analysis revealed an orthorhombic crystal system with the space group Pmma. nih.gov The analysis showed that the structure is a three-dimensional network built from extended two-dimensional [Ni(CN)4] groups. These layers are interconnected by the this compound ligands. A key feature revealed by crystallography is the waviness of the Ni(CN)2 sheets, which is attributed to the maximization of dispersion interactions between these sheets and the methyl pyridine rings. researchgate.netacs.org
| Crystallographic Data for Ni-BpyMe(A) | |
| Crystal System | Orthorhombic |
| Space Group | Pmma |
| a (Å) | 12.6025(4) |
| b (Å) | 7.3324(3) |
| c (Å) | 11.3095(4) |
| Volume (ų) | 1045.07(2) |
| Z | 2 |
Table 1: Crystallographic parameters for the guest-free Ni(3-Methyl-4,4′-bipyridine)[Ni(CN)4] framework, Ni-BpyMe(A), as determined by X-ray diffraction. nih.gov
A significant finding from the structural analysis of PICNIC-21 is the presence of structural disorder related to the orientation of the methyl group on the pyridine ring. researchgate.net The experimental structure refinement indicates that the methyl group is disordered, showing 50% occupancy on two mirror-related positions on the same pyridine ring. nih.gov This disorder gives rise to pseudosymmetry in the average crystal structure. nih.gov To better understand this phenomenon, dispersion-corrected density functional theory (DFT) has been employed to model the disorder by considering an ensemble of supercells with ordered ligand orientation configurations. researchgate.netnih.gov The ensemble-averaged structure from these calculations shows good agreement with the experimental X-ray data, except for the positions of the methyl group's hydrogen atoms. researchgate.net
| Dihedral Angle Comparison | |
| Structure | Dihedral Angle (°) |
| Ni-BpyMe(D) (with DMSO guest) | 34.87 |
| Ni-BpyMe(A) (guest-free) | 90.00 |
| PICNIC-21 (DFT averaged) | 90 |
| PICNIC-21 (DFT local) | ~80 |
Table 2: Comparison of the dihedral angle between the pyridine rings of the this compound ligand in different structural states. researchgate.netnih.govacs.org
Supramolecular Self-Assembly and Network Formation
The formation of coordination polymers and MOFs from this compound is a prime example of supramolecular self-assembly, where discrete molecular components spontaneously organize into larger, well-defined structures through non-covalent interactions. researchgate.netrsc.org In this case, the primary driving force for assembly is the coordination bond between the nitrogen atoms of the bipyridine ligand and the metal centers. researchgate.net
Porosity and Guest Adsorption in this compound Derived MOFs
The porosity of MOFs derived from this compound is a direct result of the 3D network's architecture. The size, shape, and functionality of the pores are determined by the length of the ligand pillar and the nature of the 2D sheets it connects.
MOFs constructed with this compound, such as Ni-BpyMe, exhibit selective gas adsorption properties. The material has been shown to adsorb gases like carbon dioxide (CO₂), methane (CH₄), and nitrogen (N₂). nist.gov The adsorption capacity is highest for CO₂. nist.gov This preferential adsorption is attributed to the stronger interaction between the CO₂ molecule, which has a significant quadrupole moment, and the organic components of the framework compared to the nonpolar CH₄ and N₂ molecules. nist.gov
| Gas | Adsorption Capacity (cm³/g at ~1 atm) |
|---|---|
| CO₂ | ~25 |
| CH₄ | ~7 |
| N₂ | ~4 |
The family of pillared cyano-bridged frameworks, to which Ni-BpyMe belongs, is known for forming soft porous structures that can exhibit reversible structural transitions upon the adsorption and desorption of guest molecules. nist.gov This "breathing" effect, where the framework expands or contracts in response to external stimuli like gas pressure, is a hallmark of flexible MOFs. The structural flexibility in these materials can be influenced by minor changes in the ligand design, such as the addition of a methyl group. nist.gov While some frameworks remain rigid, others demonstrate significant changes in their unit cell dimensions during guest exchange. This dynamic behavior is crucial for applications in selective separations and sensing, as the framework can adapt to specifically bind target molecules.
Chiral Metal-Organic Frameworks Incorporating Substituted Bipyridines
The introduction of chirality into MOFs is a critical step toward their application in enantioselective separations, asymmetric catalysis, and chiral sensing. Substituted bipyridines, including this compound, can impart chirality to a MOF through various mechanisms, including the use of enantiopure ligands, spontaneous resolution of achiral components, and chiral induction.
Design and Synthesis of Homochiral MOFs
The synthesis of homochiral MOFs, which are enantiomerically pure, is a primary objective in the field of chiral materials science. The "mixed ligand" approach has proven to be a successful strategy for constructing homochiral MOFs. nih.gov This method involves the use of a chiral ligand in conjunction with an achiral ligand, such as a substituted bipyridine, to build the framework.
Another approach involves the use of semirigid chiral ligands derived from amino acids in combination with auxiliary N-donor ligands like 4,4'-bipyridine. Five novel homochiral MOFs were synthesized using a terephthaloyl-mono(l-alanine) (H2TMAla) ligand and various auxiliary N-donor ligands, including 4,4'-bipyridine. ecnu.edu.cn The resulting structures all contain homochiral helical chains formed by the chiral ligand and metal ions, demonstrating that the combination of a chiral building block with a versatile linker like bipyridine can lead to diverse and complex chiral topologies. ecnu.edu.cn
While specific examples detailing the use of this compound in the synthesis of homochiral MOFs are not extensively documented in the provided search results, the principles established with other substituted bipyridines can be extrapolated. The methyl group in this compound can influence the packing of the framework and the topology of the resulting MOF. nih.govmdpi.com These subtle steric and electronic effects can be harnessed to favor the formation of a specific chiral structure, particularly when co-crystallized with a chiral co-ligand.
Table 1: Examples of Homochiral MOFs Synthesized with Bipyridine Ligands
| Compound Name | Chiral Ligand | Bipyridine Ligand | Metal Ion | Resulting Chirality |
| [Co3((R)-PIA)2(bipy)3]·6H2O | (R)-5-(2-carboxypyrrolidine-1-carbonyl)isophthalate | 4,4'-bipyridine | Co(II) | Homochiral (D) |
| [Co3((S)-PIA)2(bipy)3]·6H2O | (S)-5-(2-carboxypyrrolidine-1-carbonyl)isophthalate | 4,4'-bipyridine | Co(II) | Homochiral (L) |
| [Cu2(TMAla)2(bipy)2]·10H2O | terephthaloyl-mono(l-alanine) | 4,4'-bipyridine | Cu(II) | Homochiral helical chains |
Atropoisomerism and Stereochemical Control in Bipyridine-based Linkers
Atropoisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a key concept in the design of chiral ligands for MOFs. In bipyridine-based linkers, the bond connecting the two pyridine rings can be subject to hindered rotation, especially when bulky substituents are present in the ortho positions. While this compound does not have ortho substituents that would lead to stable atropisomers at room temperature, the principles of atropoisomerism are crucial for understanding stereochemical control in more sterically hindered bipyridine ligands.
The design of chiral MOFs can leverage atropisomeric ligands to create enantiopure frameworks. The control of atropoisomerism within the solid state of a MOF presents a significant challenge and a powerful opportunity. The rigid and confined environment of a MOF can potentially stabilize a specific atropoisomer that might be unstable in solution.
Research into chiral MOFs has explored the use of enantiopure building blocks, including those based on BINOL and BINAP derivatives, to achieve asymmetric catalysis. nih.gov For example, a chiral MOF constructed from an (R)-BINOL-bipyridine ligand and Cd2+ metal nodes was shown to be an effective catalyst for asymmetric diethylzinc addition to aldehydes. nih.gov This demonstrates the successful transfer of chirality from the ligand to the catalytic function of the MOF.
The stereoelectronic properties of the metal-binding linker units are critical to the activity of single-site organometallic catalysts within MOFs. nih.gov Therefore, the ability to control the stereochemistry of bipyridine-based linkers, including through the stabilization of specific atropisomers, is paramount for the development of highly efficient and selective chiral MOF catalysts.
While the direct observation and control of atropoisomerism in MOFs based on simple substituted bipyridines like this compound are not yet widely reported, the foundational work on chiral induction and the use of more complex atropisomeric ligands provides a clear roadmap for future research in this area. nih.govcoudert.nameresearchgate.net The strategic placement of substituents on the bipyridine core can be used to engineer the rotational barrier and favor the formation of specific chiral conformations upon coordination within a MOF, leading to new generations of functional chiral materials.
Advanced Spectroscopic and Photophysical Investigations of 3 Methyl 4,4 Bipyridine and Its Metal Complexes
Electronic Absorption Spectroscopy and Band Assignment
The electronic absorption spectra of 3-Methyl-4,4'-bipyridine metal complexes are characterized by distinct bands arising from various electronic transitions. These are primarily categorized as ligand-based transitions and charge-transfer transitions, which are sensitive to the nature of the metal center, the ligand substitution, and the solvent environment.
Ligand-Based and Metal-to-Ligand Charge Transfer (MLCT) Transitions
The absorption spectra of metal complexes containing this compound are typically dominated by intense bands in the ultraviolet (UV) region and moderately intense bands in the visible region. The high-energy bands in the UV are assigned to ligand-centered (LC) π → π* transitions within the bipyridine framework. acs.org The bands in the visible region are of particular interest and are generally assigned to metal-to-ligand charge transfer (MLCT) transitions. wayne.eduacs.orgnih.gov
In these MLCT transitions, absorption of a photon promotes an electron from a metal-centered d-orbital (often the highest occupied molecular orbital, HOMO) to a ligand-based π* anti-bonding orbital (the lowest unoccupied molecular orbital, LUMO). acs.orgacs.org For d⁶ metals like Ruthenium(II) in an octahedral environment, this transition originates from the triply degenerate t₂g orbitals. acs.org Upon excitation, a singlet MLCT state (¹MLCT) is initially formed, which typically undergoes rapid intersystem crossing (ISC) to the corresponding triplet state (³MLCT). wayne.edunih.govwikipedia.org This triplet state is often the lowest energy excited state and is responsible for the compound's luminescence properties.
The energy and intensity of these MLCT bands are influenced by the specific metal ion and the ancillary ligands present in the complex. wayne.edu For instance, in Ruthenium(II) polypyridyl complexes, the MLCT absorption bands are a hallmark feature, signifying the potential for interesting photophysical and photochemical behavior. nih.govnih.gov
Influence of Substituents on Absorption Characteristics
The introduction of a methyl group at the 3-position of the 4,4'-bipyridine (B149096) ligand has a discernible effect on the electronic absorption characteristics of its metal complexes. The methyl group is an electron-donating group, which influences the energy of the π and π* orbitals of the bipyridine ligand.
This electron-donating nature can raise the energy of the π* orbitals. Consequently, the energy gap for the MLCT transition (d → π) may increase, leading to a blue-shift (a shift to shorter wavelengths) in the absorption maximum compared to an unsubstituted bipyridine complex. Conversely, substituents can also alter the energies and spatial orientations of the metal's donor orbitals, which can complicate the precise prediction of spectral shifts. wayne.edu Studies on related complexes, such as those with 4-methyl-2,2′-bipyridine-4′-carbonitrile, have shown that ligand substitution is a powerful tool for tuning excited state properties. acs.org For complexes of 4,4'-dimethyl-2,2'-bipyridine, a close analogue, MLCT absorption bands are clearly identified, and the intraligand π→π transitions show a slight red-shift compared to the free ligand after complexation. nih.gov
Luminescence Properties: Fluorescence and Phosphorescence
Following photoexcitation into the MLCT or LC absorption bands, complexes of this compound can dissipate the absorbed energy through radiative pathways, namely fluorescence and phosphorescence. These emission processes are governed by the nature of the lowest energy excited state.
Emission Quantum Yields and Efficiency
The efficiency of the luminescence process is quantified by the emission quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. For many transition metal complexes, including those of ruthenium with bipyridine-type ligands, the dominant emission is phosphorescence from the ³MLCT state. nih.gov
The quantum yield is highly dependent on the competition between radiative decay (kᵣ) and non-radiative decay (kₙᵣ) from the excited state. A higher quantum yield indicates that the radiative pathway is more favorable. The introduction of substituents on the bipyridine ligand can significantly alter the quantum yield. For example, in a series of ruthenium complexes with the general formula [Ru(bpy)₃₋ₓ(Mebpy-CN)ₓ]²⁺, a significant increase in both the lifetime and the emission quantum yield of the lowest ³MLCT state was observed as the number of substituted ligands increased from one to three. acs.org This highlights the potential for the methyl group in this compound to modulate the photophysical properties and improve the photosensitizing capabilities of its complexes. acs.org
| Complex | λₑₘ (nm) | τ (µs) | Φ |
|---|---|---|---|
| [Ru(dmb)₃]²⁺ | 622 | 0.875 | 0.071 |
| [Ru(dmb)₂(bpy-pyrene)]²⁺ | 621 | 2.96 | 0.065 |
| [Ru(bpy-pyrene)₃]²⁺ | 617 | 9.00 | 0.064 |
Data adapted from a study on related substituted bipyridine complexes, illustrating the impact of ligand modification on emission lifetime (τ) and quantum yield (Φ). instras.com dmb = 4,4′-dimethyl-2,2′-bipyridine.
Solvatochromic Effects on Emission Spectra
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. The emission spectra of complexes with MLCT excited states, such as those formed with this compound, often exhibit significant solvatochromism. rsc.org This is because the excited state possesses a different dipole moment and polarizability compared to the ground state. nih.gov
The MLCT state involves a charge separation, creating a large dipole moment. nih.gov In polar solvents, this excited-state dipole is stabilized through interactions with the solvent molecules, leading to a lowering of the excited state's energy. nih.govdtu.dk This stabilization results in a red-shift (a shift to longer wavelengths) of the emission maximum as solvent polarity increases. nih.gov This phenomenon has been extensively studied in cyano-polypyridyl iron and ruthenium complexes, where the MLCT absorption band blue-shifts as the solvent's Lewis acidity increases, indicating a strong destabilization of the MLCT state relative to the ground state. dtu.dk The solvent-dependent nature of the emission provides a powerful tool for probing the electronic structure of the excited state and for tuning the emission color. rsc.orgnih.gov
Triplet State Parameters and Non-radiative Decay Pathways
The lowest energy excited state in many this compound metal complexes is the triplet MLCT (³MLCT) state. The properties of this state, such as its energy and lifetime, are crucial determinants of the complex's photophysical behavior. nih.gov The lifetime of the ³MLCT state is dictated by the rates of both radiative (phosphorescence) and non-radiative decay back to the ground state. nih.govacs.org
Non-radiative decay pathways are processes that deactivate the excited state without the emission of light, typically by converting the electronic energy into vibrational energy (heat). mit.eduosti.gov One major pathway for non-radiative decay is through coupling of the ³MLCT state with higher-energy, non-emissive metal-centered (³MC) excited states. nih.govacs.org Population of these ³MC states, which are often distorted in geometry compared to the ground state, provides an efficient route for returning to the ground state. acs.orgnih.gov
The rate of non-radiative decay (kₙᵣ) is strongly dependent on the energy gap between the emissive ³MLCT state and the ground state. According to the energy gap law, a larger energy gap generally leads to a slower non-radiative decay rate and, consequently, a higher emission quantum yield. acs.org The specific vibrational modes of the ligand and the metal-ligand bonds play a key role in mediating this energy dissipation. nih.govacs.org For instance, in some systems, local C-H stretching modes have been identified as major contributors to the non-radiative decay rate. acs.org Understanding and controlling these non-radiative pathways is essential for designing highly luminescent molecules. osti.gov
Time-Resolved Spectroscopic Techniques
Excited State Lifetimes and Dynamics
No published data were found regarding the excited state lifetimes and dynamics of this compound or its metal complexes.
Intramolecular Electron Transfer Processes
Specific studies detailing intramolecular electron transfer processes in systems containing the this compound ligand are not available in the reviewed literature. While electron transfer is a key topic for other bipyridine derivatives, nih.govacs.orgfigshare.comelsevier.comacs.org this information cannot be extrapolated to this compound without dedicated experimental investigation.
Raman and Surface-Enhanced Raman Spectroscopy (SERS) Studies of Bipyridine Redox Forms
No experimental or theoretical studies on the Raman or SERS spectra of the different redox forms (e.g., radical anion, cation) of this compound were identified.
Computational and Theoretical Modeling of 3 Methyl 4,4 Bipyridine and Its Derivatives
Density Functional Theory (DFT) for Structural and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone for the computational study of coordination compounds and materials incorporating 3-Methyl-4,4'-bipyridine. This method offers a balance between computational cost and accuracy, making it suitable for analyzing the electronic structure and predicting the geometry of both the isolated ligand and its coordination complexes.
DFT calculations on a pillared Hofmann compound containing this compound, specifically Ni(this compound)[Ni(CN)4] (also known as Ni-BpyMe or PICNIC-21), have been instrumental in understanding its structure. nih.gov An ensemble of supercells was used to model the disorder observed in experimental X-ray diffraction data, leading to an average structure that aligns well with experimental findings. nih.gov
For systems involving non-covalent interactions, such as those within MOFs, standard DFT functionals can be insufficient. The inclusion of dispersion corrections is essential for accurately predicting the structure and stability of frameworks containing this compound. nih.gov In the case of the Ni-BpyMe compound, dispersion-corrected DFT was crucial to reproduce the experimental structure. nih.gov
These calculations revealed that the "waviness" of the Ni(CN)2 sheets in the framework is a result of maximizing dispersion interactions between the sheets and the methyl pyridine (B92270) rings of the ligand. nih.gov This structural feature, in turn, leads to greater residual pore space. nih.gov DFT optimizations of an isolated this compound molecule yielded a dihedral angle of 68° between its two pyridine rings. nih.gov This angle changes significantly when the ligand is incorporated into the framework, highlighting the influence of the crystalline environment and intermolecular forces. nih.govnist.gov
| System | Dihedral Angle (°) | Notes |
|---|---|---|
| Isolated this compound | 68 | DFT optimization of a single molecule. nih.gov |
| Ni-BpyMe MOF (Local) | ~80 | Local dihedral angle within the framework. nih.gov |
| Ni-BpyMe MOF (Average, Guest-Free) | 90 | Ensemble-averaged structure, agrees with experiment. nih.govnist.gov |
| Ni-BpyMe MOF (with DMSO guest) | 34.87 | Angle before removal of guest solvent molecules. nist.gov |
To accurately model intermolecular interactions, particularly the dispersion forces, a reliable description of the charge distribution within the molecule is necessary. The iterative Hirshfeld scheme is a method that provides atomic point charges that can be used to generate molecular electrostatic potentials which show remarkable agreement with those computed from first principles (ab initio). nih.gov This approach allows for a more nuanced definition of an atom within a molecule, going beyond simply yielding charges. nih.gov In the computational study of the Ni-BpyMe framework, a Hirshfeld form of dispersion with partial charges was utilized to properly account for these critical interactions. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited-state properties of molecules, making it a valuable tool for predicting and interpreting electronic absorption spectra. x-mol.comrsc.org The method can determine the energies of electronic transitions, such as metal-to-ligand charge transfer (MLCT), which are common in transition metal complexes with bipyridine-based ligands. nih.govscielo.br While TD-DFT has been successfully applied to a variety of transition metal compounds and other bipyridine derivatives to provide insights into their spectra, x-mol.comacs.orgresearchgate.net specific TD-DFT studies focused on this compound or its direct derivatives have not been prominently reported in the literature.
Molecular Modeling of Framework Stability and Adsorbate Interactions
Molecular modeling extends beyond single molecules to simulate the behavior of entire crystalline frameworks. For MOFs containing this compound, computational studies are vital for understanding the stability of the porous structure and its interactions with guest molecules (adsorbates).
DFT calculations for the Ni-BpyMe framework revealed that the structure resulting from dispersion interactions creates a larger pore space, which enhances its capacity for adsorbate uptake at low pressures when compared to analogous compounds. nih.gov Experimental sorption studies confirm that the guest-free framework exhibits a Type-I sorption isotherm, which is characteristic of microporous materials. nist.govresearchgate.net
The strength of the interaction between a host framework and a guest molecule is quantified by the binding energy. While computational studies of the Ni-BpyMe MOF indicate that its structure leads to greater adsorbate uptake, specific binding energy values for adsorbates like CO2 or CH4 within this particular framework have not been detailed in the surveyed literature. nih.gov The observed Type-I isotherm for CO2 suggests favorable interactions at low pressures, but quantitative energetic data from modeling is not available. nih.gov
Flexible MOFs can undergo structural phase transitions in response to external stimuli like pressure, temperature, or the adsorption of guest molecules. nih.gov These transitions are governed by the thermodynamics of the system. rsc.org
The Ni-BpyMe framework, which incorporates the this compound linker, presents a nuanced case. Gas adsorption measurements show that the guest-free material exhibits no hysteresis in its CO2 adsorption-desorption cycle, which is a characteristic that suggests it is not a flexible MOF in the traditional sense of "breathing" frameworks. nih.govnist.gov
However, a significant structural phase transition is observed and computationally verified during the removal of solvent guest molecules. nist.gov The framework synthesized with dimethyl sulfoxide (B87167) (DMSO) as a guest has a monoclinic structure where the ligand's dihedral angle is 34.87°. nist.gov Upon removal of the DMSO, the framework transitions to an orthorhombic structure, and the dihedral angle of the this compound ligand dramatically increases to 90.0°. nist.gov This guest-mediated structural change, which stabilizes the pore structure against collapse, is a phenomenon relevant to the study of flexible and dynamic crystalline materials. nist.gov
Quantum Chemical Calculations for Molecular Conformation and Electronic Transport
Quantum chemical calculations serve as a powerful tool for predicting the molecular structure and electronic properties of compounds like this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the investigation of molecular conformations and the fundamental principles governing electronic transport at the single-molecule level.
Research employing dispersion-corrected DFT has been utilized to investigate the structure of this compound, particularly its conformation within a pillared Hofmann compound, Ni(this compound)[Ni(CN)4]. nist.govnih.gov In these studies, the molecule, abbreviated as BpyMe, was modeled to understand its structural arrangement, with a focus on the dihedral angle between its two pyridine rings. nist.govnih.gov The calculations revealed that while an isolated, optimized BpyMe molecule has a predicted dihedral angle of 68°, its conformation within the studied metal-organic framework is different. nist.gov The ensemble-averaged structure within the compound shows a dihedral angle of 90°, but detailed modeling of local orientations indicates that the actual local dihedral angles are approximately 80°. nist.govnih.gov
While DFT provides detailed insight into the stable conformations of this compound, specific computational studies on the electronic transport properties of the isolated molecule are not extensively documented in the searched scientific literature. Theoretical studies on the parent compound, 4,4'-bipyridine (B149096), have established that electronic transport is highly dependent on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which control charge injection and transport. rsc.orgrsc.orgacs.org The principles of molecular electronics suggest that the conductance of such a molecule in a junction is governed by the alignment of these frontier orbitals with the Fermi level of the electrodes and the coupling between the molecule and the electrodes. rsc.orgaip.org
Table 1: Calculated Dihedral Angles for this compound in Different Environments
| Environment | Computational Method | Calculated Dihedral Angle (°) |
|---|---|---|
| Isolated Molecule (Optimized) | DFT | 68 |
| Within Ni(BpyMe)[Ni(CN)4] (Local) | Dispersion-Corrected DFT | ~80 |
| Within Ni(BpyMe)[Ni(CN)4] (Average) | Dispersion-Corrected DFT | 90 |
Data sourced from Hendon et al. (2021). nist.gov
Influence of Dihedral Angles on Molecular Conductance
The dihedral angle between the two pyridine rings is a critical structural parameter that is known to influence the molecular conductance of bipyridine-based compounds. The degree of twisting affects the extent of π-conjugation across the molecule. A more planar conformation (smaller dihedral angle) generally allows for greater delocalization of π-electrons, which can facilitate more efficient charge transport through the molecule. Conversely, a larger twist angle can disrupt this conjugation, leading to a decrease in molecular conductance. mdpi.com
For bipyridine-type molecules, the relationship between the dihedral angle and conductance is a key area of investigation in molecular electronics. researchgate.net The conductance (G) is often related to the square of the cosine of the dihedral angle (θ), following a G ∝ cos²(θ) relationship, as the electronic coupling between the two rings is proportional to the overlap of the p-orbitals, which varies with the cosine of the twist angle. Therefore, maximum conductance is expected at a 0° dihedral angle (planar), and it should decrease as the angle approaches 90° (perpendicular).
However, direct computational studies and detailed research findings specifically quantifying the influence of dihedral angles on the molecular conductance of this compound were not found in the performed literature search. The available DFT studies on this specific molecule have focused on its conformational structure within a metal-organic framework rather than its performance in a molecular electronic junction. nist.govnih.gov Therefore, while the theoretical principles strongly suggest that the ~80° local dihedral angle calculated for this compound would result in significantly lower conductance compared to a planar conformation, specific quantitative data from dedicated electronic transport calculations for this molecule are not presently available.
Table 2: Theoretical Relationship between Dihedral Angle and Conductance Properties
| Dihedral Angle (θ) | π-Conjugation | Expected Electronic Coupling | Expected Relative Molecular Conductance |
|---|---|---|---|
| 0° (Planar) | Maximum | Strong | High |
| 45° | Intermediate | Moderate | Intermediate |
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Searches for "this compound" in contexts including homogeneous and heterogeneous catalysis, transition metal-catalyzed transformations, bipyridine-derived ionic liquids, electrocatalytic reduction of small molecules, and photocatalytic systems did not yield any specific research findings for this particular isomer.
While there is extensive literature on the catalytic uses of other bipyridine derivatives (such as 2,2'-bipyridine (B1663995) and 4,4'-bipyridine), the strict constraint to focus solely on "this compound" cannot be met due to the absence of relevant studies in the public domain based on the conducted searches. Therefore, the requested article cannot be generated with scientific accuracy and adherence to the provided outline.
Catalytic Applications and Mechanistic Investigations Involving Bipyridine Derivatives
Photocatalytic Systems Utilizing Bipyridine Ligands
Light-Activated Catalysis and Singlet Oxygen Generation
There is no available research data to suggest that 3-Methyl-4,4'-bipyridine, as an independent molecule, functions as a photosensitizer for light-activated catalysis or for the generation of singlet oxygen. The generation of singlet oxygen via photosensitization typically requires a molecule that can be excited by light to a long-lived triplet state, which then transfers its energy to ground-state triplet oxygen. While many bipyridine-metal complexes are known to be effective photosensitizers, the photophysical properties of this compound that would be necessary for this function have not been reported.
Applications in Sensing and Molecular Recognition
Fluorescence Sensing in Bipyridine-Bridged Metal-Organic Frameworks
Metal-organic frameworks (MOFs) constructed with bipyridine-based linkers are a significant class of materials for fluorescence sensing. The incorporation of 3-Methyl-4,4'-bipyridine as a linker can introduce beneficial modifications to the framework's sensing capabilities. The methyl group can alter the electronic environment of the bipyridine system, which in turn can affect the luminescence properties of the resulting MOF.
Research in this area often focuses on how the functionalization of the bipyridine ligand influences the detection of specific analytes. For instance, the introduction of a methyl group could enhance the selectivity or sensitivity of the MOF for certain metal ions or small organic molecules. While specific studies focusing exclusively on this compound in fluorescence-sensing MOFs are not extensively documented in readily available literature, the principles of ligand functionalization in MOF-based sensors suggest that this derivative holds potential. The methyl group could, for example, create specific binding pockets or influence the energy transfer processes within the framework, which are key mechanisms for fluorescence-based detection.
Table 1: Potential Effects of 3-Methyl Substitution on MOF-Based Fluorescence Sensing
| Feature | Potential Influence of 3-Methyl Group |
|---|---|
| Luminescence Properties | Alteration of emission and excitation wavelengths. |
| Analyte Selectivity | Creation of specific steric or electronic interactions with target analytes. |
| Framework Stability | Potential impact on the thermal and chemical stability of the MOF. |
| Host-Guest Interactions | Modification of the nature of interactions with guest molecules within the pores. |
Supramolecular Host-Guest Chemistry with Pyridine (B92270) Derivatives
The principles of supramolecular chemistry, particularly host-guest interactions, are central to the development of functional chemical systems. Pyridine and its derivatives are well-known building blocks for constructing host molecules capable of encapsulating various guest species. The inclusion of this compound in such systems can introduce specific recognition motifs.
The methyl group can act as a steric director, influencing the size and shape of the cavity within a supramolecular assembly. This can lead to selective binding of guest molecules that are complementary in size and shape. Furthermore, the electronic effect of the methyl group can modulate the non-covalent interactions, such as π-π stacking and hydrogen bonding, that govern the host-guest complexation. While detailed host-guest studies specifically involving this compound are not widely reported, the foundational concepts of supramolecular chemistry suggest its utility in creating selective host systems.
Molecular Recognition Phenomena in Bipyridine Conjugates
Bipyridine units can be conjugated to other molecular entities, such as fluorophores or receptors, to create sophisticated sensors that operate on the principle of molecular recognition. The this compound moiety in such conjugates can play a crucial role in the recognition event.
The methyl group can provide an additional point of interaction or a steric barrier that enhances the selectivity of the conjugate for its target analyte. For example, in a sensor designed to detect a specific biomolecule, the methyl group might fit into a hydrophobic pocket of the target, thereby strengthening the binding affinity and improving the sensor's performance. The design of such conjugates is a key area of research in chemical biology and sensor science. While specific examples centered on this compound are not prevalent in the current literature, the strategic functionalization of recognition elements is a well-established approach to enhancing the specificity and sensitivity of molecular probes.
Emerging Research Avenues and Future Perspectives for 3 Methyl 4,4 Bipyridine
Rational Design and Synthesis of Novel Functional Materials
The rational design of functional materials hinges on the ability to predict and control the assembly of molecular building blocks. The introduction of a methyl group at the 3-position of the 4,4'-bipyridine (B149096) scaffold is a key design element that imparts specific characteristics to the resulting materials. This substitution influences the ligand's conformational freedom and coordination behavior, providing a powerful tool for "crystal engineering."
The synthesis of functional materials using 3-Methyl-4,4'-bipyridine typically follows established methods for coordination polymer and MOF synthesis, such as solvothermal and hydrothermal reactions. researchgate.net However, the asymmetry of the ligand introduces unique synthetic challenges and opportunities. The methyl group can direct the assembly process, favoring certain coordination geometries over others and potentially leading to lower-dimensional or interpenetrated structures where a symmetric ligand might produce a simple 3D network.
A notable example of a functional material synthesized with this ligand is the pillared Hofmann compound Ni(this compound)[Ni(CN)4], also known as PICNIC-21. acs.orgnih.gov In this structure, the this compound molecules act as pillars connecting 2D sheets of Ni(CN)2. The presence of the methyl group leads to a "waviness" in the Ni(CN)2 sheets, a structural feature not observed in analogous compounds with symmetric pillar ligands. nih.gov This distortion is a direct consequence of maximizing dispersion interactions between the sheets and the methylpyridine rings, showcasing how a small functional group can be used to rationally manipulate the framework's structure at the atomic level. nih.gov
Future research in this area will likely focus on exploiting the steric hindrance of the methyl group to create materials with tailored porosity for applications in gas storage and separation. By pairing this compound with other functional organic linkers and various metal ions, a new family of mixed-ligand MOFs with complex pore environments and selective adsorption properties can be developed. nih.gov
Exploration of New Supramolecular Architectures
Supramolecular chemistry relies on non-covalent interactions to build complex, higher-order structures from molecular components. rsc.org While the parent 4,4'-bipyridine is a classic building block for creating predictable architectures like linear chains, square grids, and diamondoid networks, the reduced symmetry of this compound offers a pathway to more intricate and less conventional supramolecular assemblies. acs.orgnih.gov
The primary effect of the 3-methyl substitution is the creation of a directional ligand. The two nitrogen donors are no longer equivalent, which can frustrate the formation of highly symmetric, extended networks. Instead, it can promote the formation of discrete molecular polygons, helicates, or low-dimensional coordination polymers with unique topologies. nih.gov
The crystal structure of Ni(this compound)[Ni(CN)4] provides a clear example of the structural complexity arising from this ligand. X-ray diffraction studies revealed that the orientation of the methyl group is disordered, meaning that within the crystal, individual ligands can adopt different, yet energetically similar, positions. acs.org This crystallographic disorder translates to local structural variations, where the methyl group of a ligand can point in different directions. acs.org This inherent disorder, driven by the ligand's asymmetry, is a departure from the highly ordered structures typically sought in MOF chemistry and represents an avenue for creating materials with frustrated lattices or glass-like properties within a crystalline framework.
Future explorations will likely target the synthesis of chiral supramolecular structures. Although this compound is not chiral itself, its asymmetric nature could be used in conjunction with chiral co-ligands or metal centers to induce enantioselective self-assembly, leading to materials with applications in asymmetric catalysis or separations.
Advanced Spectroscopic Techniques for In-situ Characterization
Understanding the formation mechanisms of materials built with this compound is crucial for controlling their synthesis and properties. Advanced spectroscopic techniques applied in-situ (during the reaction) can provide unprecedented insight into the self-assembly process. While specific studies on this compound are nascent, the application of these techniques represents a significant future research direction.
Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the coordination of the ligand's pyridine (B92270) nitrogen atoms to the metal center in real-time by observing shifts in the vibrational frequencies of the pyridine rings. kpi.uarsc.org This would allow researchers to study the kinetics of framework formation and identify intermediate species that may form before the final product crystallizes.
Furthermore, in-situ nuclear magnetic resonance (NMR) spectroscopy could be a powerful tool. semanticscholar.org By monitoring the chemical shifts of the ligand's protons and carbon atoms during the solvothermal synthesis process, it may be possible to observe the stepwise assembly of the coordination polymer and understand how factors like temperature and solvent influence the final structure. This would be particularly valuable for understanding the dynamics of the methyl group's orientation and the origins of the disorder observed in the solid state.
Future work should involve coupling these in-situ spectroscopic methods with simultaneous X-ray diffraction or scattering techniques. This correlative approach would provide a complete picture of the solution-phase chemistry and its relationship to the nucleation and growth of the crystalline material, enabling a more rational and predictive approach to synthesizing novel materials based on this compound.
Computational Predictions for High-Throughput Material Discovery
Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting the structure and properties of new materials before their synthesis. tandfonline.com For this compound, computational studies have already provided deep insights that complement experimental findings, guiding the rational design of new functional materials.
A detailed DFT study on the Hofmann compound Ni(this compound)[Ni(CN)4] has successfully modeled the structural disorder observed experimentally. acs.orgnih.gov By creating an ensemble of supercells with different ordered orientations of the this compound ligand, researchers were able to calculate an ensemble-averaged structure that closely matched the experimental X-ray refinement data. acs.org These calculations confirmed that while the average dihedral angle between the ligand's pyridine rings is 90°, the local dihedral angle in the relaxed, low-energy configurations is closer to 80°. nih.gov This demonstrates the power of DFT to reveal the local, true structure hidden within an experimentally observed average.
| Parameter | Experimental Value | DFT (Fully Relaxed) | Comment |
|---|---|---|---|
| Lattice Parameter a (Å) | 11.05 | 10.96 | DFT predicts a slight shrinkage. |
| Lattice Parameter b (Å) | 12.82 | 13.04 | DFT predicts a slight expansion. |
| Lattice Parameter c (Å) | 7.71 | 7.78 | DFT predicts a slight expansion. |
| Cell Volume (ų) | 1091 | 1112 | Overall volume change is minimal. |
| Average Dihedral Angle (°) | 90 | 90 (ensemble average) | The average matches, but local angles differ. |
| Local Dihedral Angle (°) | Not determined | ~80 | DFT reveals the true local geometry. |
Future perspectives in this domain involve using such validated computational models for high-throughput screening. By computationally building virtual libraries of MOFs and coordination polymers with this compound and various metal nodes and co-ligands, it will be possible to predict their structures, stability, and functional properties (e.g., pore size, gas affinity) before attempting their synthesis. This computational-first approach will accelerate the discovery of new materials for targeted applications.
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-4,4'-bipyridine and its metal complexes?
this compound is typically synthesized via ligand modification of 4,4'-bipyridine. For example, methyl-substituted bipyridine ligands are often incorporated into metal complexes through direct coordination reactions. In one methodology, Zn(II) complexes were synthesized by reacting this compound with Zn(mesityl)₂ in anhydrous tetrahydrofuran (THF), yielding discrete dinuclear structures with high purity (>60%) after crystallization . Hydrothermal methods are also employed for synthesizing coordination polymers, as seen in tri-nuclear Ni(II) complexes bridged by 4,4'-bipyridine derivatives . Key steps include stoichiometric control of ligand-to-metal ratios, solvent selection (e.g., THF or water), and crystallization via layering with non-polar solvents.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound-based coordination polymers?
Structural characterization relies on:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and topology (e.g., 1D chains or 3D frameworks) .
- Powder X-ray diffraction (PXRD) : Verifies phase purity and crystallinity .
- Infrared (IR) spectroscopy : Identifies ligand coordination modes (e.g., shifts in C=N or C-H stretching frequencies) .
- Multinuclear NMR (¹H/¹³C) : Confirms ligand integrity and metal-ligand bonding in solution .
- Elemental analysis : Validates stoichiometric composition .
Advanced Research Questions
Q. How does the methyl substituent in this compound influence the electronic and catalytic properties of transition metal complexes?
The methyl group modulates electronic properties via steric and electronic effects. In Cu(I) complexes, methyl substituents on bipyridine ligands enhance π-backbonding, increasing extinction coefficients and stabilizing metal-to-ligand charge transfer (MLCT) states, as shown in heteroleptic Cu(I) complexes for photoredox catalysis . For CO₂ reduction, MOFs incorporating this compound (e.g., Ag12bpy-CH₃) exhibit altered *CO intermediate binding modes compared to unsubstituted analogs, improving selectivity for ethanol (FE = 55.5%) by modifying electron density at the Cu center . Comparative studies with -NH₂ or -COOH substituents further highlight the methyl group’s role in tuning redox potentials and adsorption strengths .
Q. What strategies are employed to modulate the topology and stability of metal-organic frameworks (MOFs) using this compound ligands?
this compound acts as a rigid linker in MOFs, favoring predictable geometries (e.g., linear or zigzag chains). Its methyl group enhances framework stability by:
- Reducing interpenetration : Steric hindrance limits undesired network overlap .
- Tailoring pore functionality : Hydrophobic methyl groups improve moisture resistance in CO₂-capturing MOFs .
- Enabling post-synthetic modifications : Methylated ligands can be functionalized further (e.g., via click chemistry) to introduce catalytic sites . For example, Zn(II) frameworks with this compound exhibit rare discrete dinuclear structures, avoiding polymerization common in unsubstituted analogs .
Q. How do radical anion formations of this compound derivatives affect their redox behavior in electrochemical applications?
Reduction of this compound generates radical anions, which are paramagnetic and exhibit unique redox activity. In K12Si17-mediated reductions, 4,4'-bipyridine forms isolated radical monoanions ([C₁₀H₈N₂]⁻•) with deep-purple coloration and unpaired electron density localized on the bipyridine π*-orbitals . These species are critical in electron-transfer processes, such as photoelectrochemical CO₂ reduction, where radical intermediates stabilize charge-separated states. Electron paramagnetic resonance (EPR) and UV-vis spectroscopy are key for characterizing these states .
Q. Methodological Notes
- Synthetic Optimization : Use inert atmospheres (Ar/Na) for air-sensitive metal-ligand reactions .
- Catalytic Testing : Employ rotating disk electrodes (RDEs) or gas diffusion cells for electrochemical studies under controlled potentials .
- Computational Support : Density functional theory (DFT) calculations validate electronic structure changes induced by methyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
